Boc-Arg-OH

Übersicht

Beschreibung

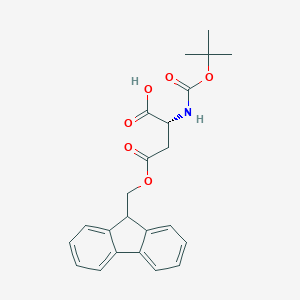

Die Verbindung tert-Butoxycarbonyl-L-Arginin (Boc-L-Arg-OH) ist ein Aminosäurederivat, das in der Peptidsynthese weit verbreitet ist. Es ist ein weißer, fester Stoff, der in Wasser und organischen Lösungsmitteln wie Methanol und Ethanol nur schwer löslich ist . Diese Verbindung wird hauptsächlich als Baustein bei der Synthese von Peptiden und Proteinen verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen:

tert-Butoxycarbonylierung: Die Herstellung von tert-Butoxycarbonyl-L-Arginin erfolgt durch die Reaktion von L-Arginin mit tert-Butoxycarbonylchlorid (Boc-Cl) unter basischen Bedingungen.

Bildung des Hydrochlorids: Das tert-Butoxycarbonyl-L-Arginin wird dann mit Salzsäure zu tert-Butoxycarbonyl-L-Argininhydrochlorid umgesetzt.

Industrielle Produktionsmethoden: Die industrielle Produktion von tert-Butoxycarbonyl-L-Arginin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Wirkmechanismus

Mode of Action

Boc-Arg-OH is a Boc-protected form of arginine . The Boc group serves as a protective group for the amino group of arginine, preventing it from participating in unwanted side reactions during chemical synthesis . This allows for more precise control over the reactions involving the amino acid.

Biochemical Pathways

This compound is primarily used as an intermediate in biochemical and organic synthesis . It is often used in the synthesis of peptides, where it serves as a protected form of arginine . The Boc group can be removed after the desired reactions have taken place, yielding the active form of arginine.

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides without unwanted side reactions . By protecting the amino group of arginine, this compound allows for more precise control over peptide synthesis.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of Boc group removal can be affected by the pH of the solution, the temperature, and the presence of other chemicals . Therefore, careful control of the reaction environment is necessary when using this compound in peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

tert-Butoxycarbonylation: The preparation of tert-Butoxycarbonyl-L-arginine involves the reaction of L-arginine with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

Hydrochloride Formation: The tert-Butoxycarbonyl-L-arginine is then reacted with hydrochloric acid to form tert-Butoxycarbonyl-L-arginine hydrochloride.

Industrial Production Methods: The industrial production of tert-Butoxycarbonyl-L-arginine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen:

Substitutionsreaktionen: tert-Butoxycarbonyl-L-Arginin kann Substitutionsreaktionen eingehen, bei denen die tert-Butoxycarbonylgruppe durch andere funktionelle Gruppen ersetzt wird.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese weniger häufig vorkommen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Säuren und Basen, die die Entfernung oder den Austausch der tert-Butoxycarbonylgruppe erleichtern.

Oxidations- und Reduktionsreaktionen: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

- Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen verschiedene Derivate von L-Arginin ergeben .

Wissenschaftliche Forschungsanwendungen

Chemie:

Peptidsynthese: tert-Butoxycarbonyl-L-Arginin wird häufig als Baustein bei der Synthese von Peptiden und Proteinen verwendet.

Biologie:

Protein-Engineering: Die Verbindung wird zur Untersuchung der Proteinstruktur und -funktion eingesetzt.

Medizin:

Arzneimittelentwicklung: tert-Butoxycarbonyl-L-Arginin wird bei der Entwicklung von Peptid-basierten Medikamenten eingesetzt.

Industrie:

Kosmetikchemie: Die Verbindung wird bei der Untersuchung von Bräunungsreaktionen und der Stabilisierung reaktiver Zwischenprodukte verwendet.

Wirkmechanismus

Der Wirkmechanismus von tert-Butoxycarbonyl-L-Arginin beinhaltet seine Rolle als Schutzgruppe bei der Peptidsynthese. Die tert-Butoxycarbonylgruppe schützt die Aminogruppe von L-Arginin während des Syntheseprozesses und verhindert unerwünschte Nebenreaktionen . Die Schutzgruppe kann unter sauren Bedingungen entfernt werden, wodurch die freie Aminogruppe an weiteren Reaktionen teilnehmen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- tert-Butoxycarbonyl-L-Lysin (Boc-Lys-OH)

- tert-Butoxycarbonyl-L-Glutamin (Boc-Gln-OH)

- tert-Butoxycarbonyl-L-Tryptophan (Boc-Trp-OH)

Vergleich:

- Einzigartigkeit: tert-Butoxycarbonyl-L-Arginin ist einzigartig aufgrund seiner Guanidinogruppe, die im Vergleich zu anderen Aminosäuren besondere chemische Eigenschaften verleiht .

- Anwendungen: Während ähnliche Verbindungen ebenfalls in der Peptidsynthese verwendet werden, ist tert-Butoxycarbonyl-L-Arginin besonders wertvoll bei der Synthese von Peptiden, die das Vorhandensein einer Guanidinogruppe erfordern .

Eigenschaften

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQIYOPBCOPMSS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160126 | |

| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13726-76-6 | |

| Record name | N-tert-Butoxycarbonyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-(tert-butoxycarbonyl)-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558562.png)